Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-
Description
Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl- is a substituted thiourea derivative characterized by a phenyl group at the N'-position and two branched 3-methylbutyl (isopentyl) groups at the N,N-positions. Its molecular formula is C₁₇H₂₈N₂S, with a molecular weight of 292.19754 g/mol and a calculated logP of 4.85, indicating significant hydrophobicity . The compound is listed under synonyms such as NSC131975 and N,N-diisopentyl-N'-phenylthiourea, reflecting its structural features .
Properties
CAS No. |
56438-21-2 |
|---|---|
Molecular Formula |
C17H28N2S |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1,1-bis(3-methylbutyl)-3-phenylthiourea |
InChI |
InChI=1S/C17H28N2S/c1-14(2)10-12-19(13-11-15(3)4)17(20)18-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,18,20) |
InChI Key |
UZVPRYKWEWRANO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-
General Synthetic Approaches for N,N'-Disubstituted Thioureas
The preparation of N,N'-disubstituted thioureas typically involves the reaction of amines with carbon disulfide (CS₂) and subsequent treatment with electrophilic reagents or isothiocyanates. Common synthetic routes include:
- Direct reaction of amines with isothiocyanates: A primary or secondary amine reacts with an aryl or alkyl isothiocyanate to yield the corresponding thiourea derivative.
- Formation of dithiocarbamate intermediates: Amines react with carbon disulfide under basic conditions to form dithiocarbamates, which can be further reacted with alkylating agents or lactones to yield thioureas.
- Cyclization and substitution reactions: Using carbodiimides or other reagents to promote rearrangement or substitution to form thioureas.
These general methods are adapted depending on the substituents on the nitrogen atoms.
Specific Preparation Routes Relevant to Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-
Reaction of Amines with Carbon Disulfide and Subsequent Alkylation
According to the US patent US3188312A, thiourea derivatives with alkyl substituents can be synthesized via the following steps:
- Formation of sodium dithiocarbamate salt: 3-methylbutylamine (an alkylamine) is reacted with carbon disulfide in the presence of sodium hydroxide to form the sodium salt of N-(3-methylbutyl)dithiocarbamate.
- Reaction with alkylating agents or lactones: The dithiocarbamate salt is treated with electrophiles such as 1,3-propanesultone or propiolactone to form dithiourethanes.
- Ammonolysis or heating: The dithiourethanes are decomposed by heating with ammonia or ammonium hydroxide, resulting in the precipitation of the corresponding N,N'-disubstituted thiourea.
While the patent examples focus on alkyl-substituted thioureas (e.g., N,N'-di-n-butyl-thiourea), the method is adaptable to 3-methylbutyl substituents by substituting the amine component accordingly.
Reaction of Phenylisothiocyanate with Secondary Amines
Another well-established method involves the reaction of phenylisothiocyanate with secondary amines bearing 3-methylbutyl groups:
- The phenylisothiocyanate reacts with N,N-bis(3-methylbutyl)amine under reflux in solvents such as ethanol or dichloromethane.
- This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, forming the target thiourea.
- Use of catalysts or bases (e.g., triethylamine) can enhance the reaction rate and yield.
This approach is consistent with the synthesis of N'-phenyl-N,N-bis(phenylmethyl)-thiourea derivatives reported in the literature, where phenylisothiocyanate is reacted with bis(phenylmethyl)amine analogs.
Multi-Component and Catalytic Methods
Recent advances have explored metal-promoted and microwave-assisted syntheses:
- Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has been used as a thiophilic Lewis acid catalyst to promote reactions of thioureas with azides, facilitating desulfurization and transformation into tetrazoles. Although this is a downstream transformation, the catalytic conditions provide insight into mild reaction environments suitable for thiourea synthesis.
- Microwave irradiation significantly reduces reaction times (from hours to minutes) and improves yields in thiourea formation from amines and isothiocyanates or dithiocarbamate intermediates.
Comparative Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Sodium dithiocarbamate route (patent US3188312A) | 3-methylbutylamine, CS₂, sodium hydroxide, lactones or sultones, ammonia | Aqueous medium, stirring, heating (50-100°C), vacuum filtration, recrystallization | High purity, scalable, well-documented | Multi-step, requires handling of CS₂ and strong bases | 60-80% (based on analogous alkyl thioureas) |
| Phenylisothiocyanate + N,N-bis(3-methylbutyl)amine | Phenylisothiocyanate, secondary amine | Reflux in ethanol or dichloromethane, with/without catalyst | Direct, fewer steps, mild conditions | Requires preparation of secondary amine | 70-90% (based on related derivatives) |
| Microwave-assisted catalytic synthesis | Amines, isothiocyanates, Bi(NO₃)₃·5H₂O catalyst | Microwave irradiation, 125°C, 15-20 min, organic solvents (CH₃CN, DMF) | Fast, efficient, environmentally friendly | Requires microwave reactor, catalyst cost | 70-75% (reported for similar thioureas) |
Detailed Experimental Example (Adapted from Patent and Literature)
Synthesis of Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl- via Dithiocarbamate Intermediate
- Step 1: Dissolve 3-methylbutylamine (1.0 mol) in water.
- Step 2: Add sodium hydroxide (0.5 mol) and carbon disulfide (0.5 mol) dropwise under vigorous stirring at room temperature to form sodium N-(3-methylbutyl)dithiocarbamate.
- Step 3: Add 1,3-propanesultone (0.5 mol) slowly to the reaction mixture while maintaining temperature below 50°C.
- Step 4: Stir the mixture for 1 hour at 50°C until the solution clears.
- Step 5: Add aqueous ammonia (25%, 1.0 mol) and heat the mixture at 80-100°C for 1 hour to decompose the intermediate dithiourethane.
- Step 6: Cool the mixture and filter the precipitated thiourea.
- Step 7: Recrystallize from an appropriate solvent mixture (e.g., isopropanol/water 4:1) to obtain pure thiourea.
Expected yield: Approximately 70-75% based on analogous alkyl thioureas.
Analytical and Characterization Data
- Melting Point: Typically between 50-65°C for alkyl-substituted thioureas; exact value depends on purity.
- Spectroscopic Characterization:
- IR Spectroscopy: Characteristic C=S stretching around 1200-1400 cm⁻¹.
- ¹H NMR: Signals corresponding to 3-methylbutyl protons and aromatic phenyl protons.
- ¹³C NMR: Signals for thiocarbonyl carbon (~180 ppm) and alkyl/aromatic carbons.
- Elemental Analysis: Consistent with calculated C, H, N, and S percentages.
Summary and Recommendations
The preparation of Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl- can be effectively achieved by adapting classical thiourea synthesis methods:
- The dithiocarbamate intermediate route offers a robust and scalable pathway, especially suitable for alkyl-substituted thioureas.
- The direct reaction of phenylisothiocyanate with N,N-bis(3-methylbutyl)amine provides a straightforward synthesis with fewer steps and good yields.
- Employing microwave-assisted catalytic methods can significantly reduce reaction times and improve efficiency, though requiring specialized equipment.
For laboratory synthesis, starting from phenylisothiocyanate and the corresponding secondary amine under reflux conditions is recommended for simplicity and yield. For industrial scale, the dithiocarbamate route with careful control of reaction parameters is preferred.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(3-methylbutyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl-, a specialized thiourea derivative, is characterized by its unique molecular structure and a thiourea functional group consisting of a sulfur atom bonded to a carbon atom that is also bonded to two nitrogen atoms. This compound has potential applications in organic synthesis and medicinal chemistry.
Chemical Reactions
Thiourea derivatives, including N,N-bis(3-methylbutyl)-N'-phenyl-, are known for their reactivity in various chemical transformations.
Biological Activities
Thiourea derivatives exhibit a range of biological activities, making them significant in pharmaceutical research. Studies have shown that they possess various properties:
Applications
Thiourea derivatives like N,N-bis(3-methylbutyl)-N'-phenyl- find applications in various domains:
Synthesis
The synthesis of N,N-bis(3-methylbutyl)-N'-phenyl-thiourea can be achieved through several methods:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N-Diethyl-N'-phenylthiourea | Di-substituted thiourea | Known for its strong enzyme inhibition properties. |
| N,N-Bis(4-fluorobenzyl)-N'-phenylthiourea | Fluorinated thiourea | Exhibits enhanced antimicrobial activity. |
| N,N-Dimethyl-N'-benzoylthiourea | Benzoyl-substituted | Effective as an organocatalyst in organic reactions. |
Each of these compounds has distinct properties that influence their reactivity and applications, highlighting the uniqueness of N,N-bis(3-methylbutyl)-N'-phenyl-thiourea within the broader class of thioureas. Other thiourea derivatives, such as N, N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea is a bifunctional cinchona organocatalyst, which can be used to synthesize various compounds :
- Stereoselective diaryl(nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .
- Enantioselective β-amino acids via asymmetric Mannich reaction of malonates with aryl and alkyl imines .
- 3-indolylmethanamines by the reaction of indoles with imines via asymmetric Friedel-Crafts reaction .
- The enantioselective conjugate addition of active methylene compounds to enones to obtain the corresponding addition products .
Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications .
Mechanism of Action
The mechanism of action of N,N-Bis(3-methylbutyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Substituent Effects on Molecular Properties
Alkyl Chain Branching and Length
- Thiourea, N,N-dibutyl-N'-phenyl (C₁₃H₂₀N₂S): With linear butyl chains, this derivative has a lower molecular weight (236.12 g/mol) and logP (3.8) compared to the target compound.
- Thiourea, N,N-bis(2-methylpropyl)-N'-phenyl (C₁₃H₂₀N₂S) :
Featuring shorter branched chains (isobutyl groups), this analog has a molecular weight of 236.12 g/mol and logP of 3.9 . Its compact structure may improve crystallization but reduce lipophilicity relative to the target compound .
Aromatic vs. Aliphatic Substituents
- Thiourea, N,N′-bis(4-nitrophenyl) (C₁₃H₁₀N₄O₄S) :
The nitro groups introduce electron-withdrawing effects, lowering logP (2.1 ) and increasing polarity. This contrasts sharply with the hydrophobic isopentyl groups in the target compound, making it more suitable for applications requiring polar interactions . - Thiourea, N,N′-bis(phenylmethyl) (C₁₅H₁₆N₂S) :
Benzyl substituents enhance aromatic stacking interactions, as seen in its molecular structure. However, its logP (3.2 ) is lower than the target compound, suggesting reduced membrane permeability .
Structural and Functional Features
Hydrogen Bonding and Stability
- N,N′-bis(2-dialkylaminophenyl)thioureas: These derivatives exhibit intramolecular hydrogen bonds between the thiourea N–H and dialkylamino groups, stabilizing their conformations. Such interactions are absent in the target compound, which relies on intermolecular S=C···H–N bonds for packing .
- Schreiner Thiourea (N,N-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) :
The trifluoromethyl groups increase acidity (pKa ~ 8.3 ) and rigidity via C–H···S interactions, enhancing catalytic activity in hydrogen-bond-mediated reactions. The target compound’s isopentyl groups lack this electronic activation .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₈N₂S | 292.20 | 4.85 | 3-methylbutyl, phenyl |
| N,N-dibutyl-N'-phenylthiourea | C₁₃H₂₀N₂S | 236.12 | 3.8 | Linear butyl, phenyl |
| N,N′-bis(4-nitrophenyl)thiourea | C₁₃H₁₀N₄O₄S | 318.31 | 2.1 | 4-nitrophenyl |
| Schreiner Thiourea | C₁₅H₁₀F₁₂N₂S | 522.31 | 5.2 | 3,5-bis(trifluoromethyl)phenyl |
Biological Activity
Thiourea derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl- , exploring its biological activity through various studies and data.
Overview of Thiourea Derivatives
Thioureas are compounds containing a thiocarbonyl functional group, which can exhibit a variety of biological activities including antibacterial, antifungal, anticancer, and antiviral properties. The structural diversity of thiourea derivatives allows for modifications that can enhance their pharmacological profiles.
Antibacterial Activity
Recent studies have demonstrated that thiourea derivatives exhibit notable antibacterial properties. For instance, a study highlighted that certain thiourea compounds showed effective inhibition against various bacterial strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound 1 | E. faecalis | 40 | 29 |
| Compound 2 | P. aeruginosa | 50 | 24 |
| Compound 3 | S. typhi | 45 | 30 |
| Compound 4 | K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of thiourea derivatives has also been extensively researched. For example, a derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 225 µM. The mechanism involved apoptosis induction and cell cycle arrest in the S phase, indicating that these compounds may effectively inhibit tumor growth .
Case Study: MCF-7 Cell Line
In a study involving MCF-7 cells treated with a specific thiourea derivative, the lactate dehydrogenase (LDH) enzyme activity was significantly elevated in treated cells compared to controls (521.77 ± 30.8 U/L vs. 85.35 ± 4.2 U/L). This suggests that the compound not only inhibits cell growth but also induces cellular stress responses indicative of apoptosis .
The biological activity of thioureas is often attributed to their ability to form hydrogen bonds with biological targets, enhancing their interaction with various biomolecules. This property is particularly significant in drug design, as it allows for increased specificity and potency against target enzymes or receptors.
Summary of Biological Activities
Thiourea, N,N-bis(3-methylbutyl)-N'-phenyl- has shown promising results in various biological assays:
- Antibacterial Activity : Effective against multiple strains with MIC values comparable to established antibiotics.
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Potential Mechanisms : Interaction through hydrogen bonding enhances efficacy against biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
